Iron dodecacarbonyl
Description
Spectroscopic Characterization Techniques in Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Structural Dynamics
In solution, Fe₃(CO)₁₂ exhibits significant fluxional behavior, meaning its structure undergoes rapid rearrangements. This dynamic process leads to the equivalencing of all twelve carbonyl groups on the ¹³C NMR timescale, even at low temperatures wikipedia.orgpsu.edu. Solid-state ¹³C MAS NMR studies have also provided detailed information, revealing chemical shift tensor components that are consistent with proposed exchange processes, indicating motion even in the solid state illinois.edu. The fluxionality is attributed to the ability of carbonyl ligands to bind to ensembles of metal atoms in energetically similar but geometrically distinct modes psu.edu. This dynamic nature is a key characteristic, with studies suggesting a low barrier to carbonyl ligand migration, possibly lower than that in related species like [HFe₃(CO)₁₁]⁻ illinois.edu.
Mass Spectrometry for Cluster Integrity and Fragmentation Analysis
Mass spectrometry (MS) has been instrumental in characterizing iron carbonyl clusters, including Fe₃(CO)₁₂. Studies using laser vaporization and supersonic cluster sources have identified Fe₃(CO)₁₂⁺ as a stable, coordination-saturated trinuclear cluster cation researchgate.net. Analysis of fragmentation patterns reveals dissociation channels, typically involving the loss of CO ligands, which provides insights into the cluster's stability and structural components researchgate.net. For instance, the sequential loss of CO ligands is a common fragmentation pathway observed in iron carbonyl clusters researchgate.net. Infrared photodissociation spectroscopy of mass-selected iron carbonyl cluster cations, such as Fe₃(CO)₁₂⁺, has been used to probe their structures by comparing experimental spectra with theoretical calculations researchgate.netrsc.org. These studies often involve density functional theory (DFT) to assign geometric and electronic structures based on vibrational frequencies researchgate.netrsc.org.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
X-ray absorption near-edge structure (XANES) spectroscopy, particularly high-energy-resolution fluorescence-detected (HERFD) XANES, has been applied to iron carbonyl complexes, including Fe₃(CO)₁₂ rsc.orgsemanticscholar.org. These techniques reveal multiple pre-edge peaks with unique signatures for each complex, which are often difficult to resolve with conventional XANES rsc.orgsemanticscholar.org. These peaks can be assigned and analyzed with the aid of time-dependent DFT (TD-DFT) calculations, allowing for the distinction of different types of iron-iron interactions and providing insights into the electronic structure rsc.orgsemanticscholar.org. XPS data for Fe₃(CO)₁₂ and related clusters have also been used to probe electronic states, with shifts in Fe 2p₃/₂ binding energies indicating changes in oxidation states or electronic environments nih.gov. For example, the higher energy Fe 2p₃/₂ feature observed in Fe₆(μ₆-C)(CO)₁₈ (707.4 eV) compared to a related cluster (705.5 eV) suggests a two-electron oxidation nih.gov.
Computational Chemistry Approaches to Bonding and Structure
Computational Chemistry Approaches to Bonding and Structure
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and bonding in Fe₃(CO)₁₂ uni-muenchen.deresearchgate.netrsc.orgrsc.orgsemanticscholar.orgnih.govacs.orgacs.orgnih.govacs.orgdntb.gov.uaias.ac.in. DFT calculations, using functionals like BP86 and B3LYP, have been crucial in determining the preferred isomer of Fe₃(CO)₁₂. These studies consistently show that the C₂ᵥ isomer, Fe₃(CO)₁₀(μ-CO)₂, which features two bridging carbonyl ligands, is the global minimum, lying below the unbridged D₃<0xE2><0x82><0x95> isomer analogous to Ru₃(CO)₁₂ and Os₃(CO)₁₂ nih.govacs.orgacademie-sciences.fr. DFT calculations also help in assigning vibrational frequencies and elucidating metal-metal interactions and the role of bridging ligands uni-muenchen.deresearchgate.netrsc.orgrsc.orgsemanticscholar.orgacs.orgacs.org. For instance, DFT studies suggest that the stabilization of the C₂ᵥ isomer is largely due to the presence of bridging carbonyls, which engage in three-center (3c–4e) bonds with adjacent iron atoms researchgate.net.
Extended Hückel Theory Applications to Cluster Bonding
Extended Hückel Theory (EHT) has been a foundational semi-empirical method for understanding the bonding in transition metal clusters, including iron carbonyls nobelprize.orgresearchgate.netnumberanalytics.comresearchgate.netscribd.com. EHT calculations on Fe₃(CO)₁₂ and related clusters like Os₃(CO)₁₂ have provided insights into metal-metal bonding and the electronic reasons for structural preferences researchgate.netrsc.org. These studies suggest that the bridged structure observed in solid-state Fe₃(CO)₁₂ arises from electronic factors, specifically a weaker metal-metal repulsion in the lighter cluster, which is linked to the bridge-formation process rsc.org. EHT has also been used to analyze the bonding in metal carbonyl complexes, accurately predicting aspects of their reactivity and bonding numberanalytics.com.
Quantum Chemical Assessment of Metal-Metal Interactions and Bridging Ligand Contributions
Quantum chemical methods, including DFT and topological analyses like Atoms In Molecules (AIM) and Electron Localization Function (ELF), have been employed to assess metal-metal interactions and the contributions of bridging ligands in Fe₃(CO)₁₂ academie-sciences.frresearchgate.net. These analyses indicate that the stabilization of the C₂ᵥ isomer of Fe₃(CO)₁₂ is significantly influenced by the two bridging carbonyl ligands, which form multicenter bonds with the iron atoms academie-sciences.frresearchgate.net. The nature of the Fe-Fe bonds in Fe₃(CO)₁₂ is complex, with some theoretical studies suggesting that direct Fe-Fe bonds might be weak or absent, with stabilization arising predominantly from bridging carbonyls rsc.org. The role of bridging carbonyls in forming three-center (3c–4e) bonds is a key finding from these studies researchgate.net.
Structure
2D Structure
Properties
Molecular Formula |
C12H2Fe3O12 |
|---|---|
Molecular Weight |
505.67 g/mol |
IUPAC Name |
carbon monoxide;iron;iron(2+);methanone |
InChI |
InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2 |
InChI Key |
QKQDOULBEQSQOZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Formation
Refined Routes for Triiron Dodecacarbonyl Synthesis
Several key synthetic strategies have been developed and refined to efficiently produce Fe₃(CO)₁₂.
3 Fe(CO)₅ → Fe₃(CO)₁₂ + 3 CO
While this direct thermolysis can yield Fe₃(CO)₁₂, it often results in low yields and can produce a mixture of products, including iron mirrors, due to the high reactivity and potential for uncontrolled decomposition. UV-photolysis of Fe(CO)₅, conversely, primarily leads to the formation of diiron nonacarbonyl, Fe₂(CO)₉, rather than Fe₃(CO)₁₂ wikipedia.org. The process is characterized by the release of carbon monoxide (CO) and the formation of a cluster with a triangular iron core. Hot solutions of Fe₃(CO)₁₂ itself can decompose to an iron mirror, which can be pyrophoric in air, highlighting the need for careful handling and controlled conditions wikipedia.org.
A more controlled and widely adopted method for synthesizing Fe₃(CO)₁₂ involves the reaction of Fe(CO)₅ with a base, typically an amine like triethylamine (B128534), in the presence of water. This process generates an anionic hydrido cluster, [HFe₃(CO)₁₁]⁻, which can then be oxidized, often with acid and CO, to yield Fe₃(CO)₁₂ wikipedia.org.
The general scheme involves: 3 Fe(CO)₅ + Base + H₂O → [BaseH][HFe₃(CO)₁₁] + CO + CO₂ [BaseH][HFe₃(CO)₁₁] + Acid + CO → Fe₃(CO)₁₂ + H₂ + BaseSalt
This base-mediated reductive carbonylation strategy offers improved yields and selectivity compared to direct thermal decomposition wikipedia.orgwikipedia.org. The formation of the anionic cluster intermediate is crucial for directing the reaction towards the desired trinuclear species. This approach is also effective for activating less soluble iron carbonyls like Fe₂(CO)₉, converting them into soluble anionic species for further reactions rsc.org.
Borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄), have also been employed in the synthesis of Fe₃(CO)₁₂. These protocols typically involve the reaction of Fe(CO)₅ with a borohydride in a non-aqueous solvent. The reaction is often rapid, completing within minutes, and is characterized by a color change to deep red, indicative of intermediate compound formation. Subsequent acidification of the reaction mixture leads to the precipitation of the characteristic dark green Fe₃(CO)₁₂ google.com.
This method provides a facile route to Fe₃(CO)₁₂ with good yields, bypassing some of the challenges associated with thermal methods google.com. The borohydride acts as a reducing agent, facilitating the assembly of the iron carbonyl cluster.
The choice of precursor and meticulous optimization of reaction conditions are paramount for successful Fe₃(CO)₁₂ synthesis. Iron pentacarbonyl (Fe(CO)₅) remains a primary precursor, but its volatility and toxicity necessitate careful handling wikipedia.orgrsc.org. Trithis compound (Fe₃(CO)₁₂) itself is a more manageable solid precursor, though its solubility can be an issue, which can be overcome by reacting it with amines to form soluble anionic species rsc.orgrsc.org.
Key parameters for optimization include:
Solvent: Nonpolar organic solvents are often used for dissolving Fe₃(CO)₁₂ to produce intensely green solutions wikipedia.orgjetir.org. For synthesis, solvents like diethylene glycol dimethyl ether have been reported in borohydride-assisted methods google.com. High boiling point solvents are used when forming soluble anionic precursors rsc.org.
Temperature: While thermal decomposition requires elevated temperatures, base-mediated and borohydride-assisted methods can often be conducted under milder conditions.
Base/Reducing Agent: The nature and concentration of the base or reducing agent (e.g., triethylamine, NaBH₄) significantly influence the reaction pathway and yield wikipedia.orggoogle.comuni-rostock.de.
Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation and decomposition rsc.orggoogle.com.
Concentration: The concentration of reactants and the stoichiometry play a critical role in achieving high yields and minimizing side products wikipedia.orggoogle.com.
Studies have shown that factors like the molar ratio of oleic acid in nanoparticle synthesis using Fe(CO)₅ can delay nucleation and result in larger particles, illustrating the importance of precise control over reaction components nih.gov.
Targeted Synthesis of Isomeric Forms and Related Iron Carbonyl Clusters
While Fe₃(CO)₁₂ itself has a well-defined structure with a C₂v point group symmetry, featuring two bridging carbonyl ligands and ten terminal ones wikipedia.orgjetir.org, research has also explored related iron carbonyl clusters and potential isomeric forms. For instance, the related ruthenium and osmium dodecacarbonyls, Ru₃(CO)₁₂ and Os₃(CO)₁₂, adopt D₃h-symmetric structures with all terminal carbonyl ligands wikipedia.org.
The anion [HFe₃(CO)₁₁]⁻ is structurally related to Fe₃(CO)₁₂ and is often an intermediate in its synthesis wikipedia.orgjetir.org. Furthermore, reactions involving Fe₃(CO)₁₂ can lead to other iron carbonyl clusters, such as the carbido cluster Fe₅(CO)₁₅C through disproportionation of CO at higher temperatures wikipedia.org. Studies on iron carbonyls with sulfur ligands have also revealed the formation of binuclear complexes like Fe₂(μ-SR)₂(CO)₆, which can be synthesized from Fe₃(CO)₁₂ and thiols nih.gov. The synthesis of complexes with bidentate isonitrile ligands has also shown that these can replace CO ligands, leading to clusters like [Fe₃(CO)₁₀(CNPh)₂], where isonitrile ligands substitute axial CO groups in the Fe₃(CO)₁₂ framework uni-regensburg.de.
Solution-Phase Precursor Chemistry for Enhanced Reactivity
The solubility of iron carbonyl compounds can be a limiting factor in their application. Fe₃(CO)₁₂ is soluble in nonpolar organic solvents, yielding intensely green solutions wikipedia.orgjetir.org. However, to enhance reactivity and overcome solubility issues, particularly for less soluble clusters like Fe₂(CO)₉, researchers have developed strategies involving the formation of soluble anionic species in solution rsc.orgrsc.org.
For example, reacting Fe₃(CO)₁₂ with amines in high boiling point solvents renders the cluster fully soluble, generating non-volatile anionic iron carbonyl species. These soluble precursors are then used in subsequent reactions, such as thermal decomposition for nanoparticle synthesis, offering a convenient and safer alternative to volatile precursors like Fe(CO)₅ rsc.orgrsc.org. This approach leverages solution-phase chemistry to create more reactive and processable intermediates, expanding the utility of iron carbonyl clusters in various synthetic applications. The study of iron pentacarbonyl radical cation salts also highlights the potential for low-valent iron coordination chemistry, suggesting that carbonyl ligands can be exchanged, indicating that open-shell complexes exhibit more rapid ligand exchange nih.gov.
Reactivity Profiles and Reaction Mechanistic Pathways
Ligand Substitution Chemistry and Kinetics
The carbonyl ligands of triiron dodecacarbonyl can be displaced by a range of other ligands, a process that can be initiated thermally or photochemically. This substitution chemistry is crucial for the synthesis of new cluster compounds with tailored electronic and steric properties.
The substitution of carbonyl ligands in Fe₃(CO)₁₂ by phosphine (B1218219) and amine ligands has been extensively studied. The reaction with triphenylphosphine (B44618) (PPh₃), for instance, leads to the formation of monosubstituted products such as Fe₃(CO)₁₁(PPh₃) and can proceed further to yield di- and tri-substituted derivatives. researchgate.net Under certain conditions, these reactions can also lead to cluster fragmentation, yielding mononuclear species like Fe(CO)₄(PPh₃) and Fe(CO)₃(PPh₃)₂. nih.govwikipedia.org The reaction with diphenyl-2-pyridylphosphine (B124867) has been shown to result in phosphorus-carbon bond cleavage, leading to the formation of di-iron complexes with bridging phosphido and pyridyl ligands. researchgate.net
Reactions with amine-containing ligands, such as pyridine (B92270), also result in carbonyl substitution. For example, the reaction of Fe₃(CO)₁₂ with pyridine can produce Fe₃(CO)₉(Py)₃, alongside the disproportionation product Fe(CO)₅. acs.org The interaction with amines can also lead to the formation of anionic clusters, which enhances the solubility of the iron carbonyl species in common organic solvents. rsc.org For instance, the reaction with triethylamine (B128534) in the presence of water is a key step in a common synthesis of Fe₃(CO)₁₂, proceeding through the intermediate hydrido cluster [(C₂H₅)₃NH][HFe₃(CO)₁₁]. nih.govwikipedia.org The use of chelating phosphine ligands like bis(diphenylphosphino)ethane (dppe) can lead to the displacement of more than three carbonyl groups. rsc.org
The photochemistry of Fe₃(CO)₁₂ has been investigated using ultrafast time-resolved infrared spectroscopy. Upon photoexcitation, the primary photochemical event is not the simple dissociation of a carbonyl ligand to form a bridging species, as is observed for its ruthenium analogue, Ru₃(CO)₁₂. Instead, for Fe₃(CO)₁₂, excitation leads predominantly to the cleavage of the metal-metal bonds within the tri-iron cluster. researchgate.netuvic.ca This process occurs on a picosecond timescale and results in a mixture of transient, coordinatively unsaturated species. uvic.ca
Following the initial metal-metal bond cleavage, fragmentation of the cluster can occur, leading to the formation of mononuclear and dinuclear iron carbonyl species such as Fe(CO)₄ and Fe₂(CO)₈. uvic.ca The initially formed unsaturated isomer, Fe₃(CO)₁₂*, can return to the ground state with a very short lifetime. uvic.ca This behavior highlights a key difference in the photochemical pathways of group 8 transition metal carbonyl clusters, with the iron system favoring fragmentation pathways upon photoexcitation.
The kinetics of ligand substitution reactions of Fe₃(CO)₁₂ have been investigated for certain ligands. The reaction with triphenylphosphine has been shown to follow a complex rate law. It is first order with respect to the concentration of Fe₃(CO)₁₂. researchgate.net The observed rate constant also depends on the concentrations of both reactants. researchgate.net An induction period is often observed, which decreases with increasing temperature. researchgate.net
Thermodynamic parameters for the reaction of Fe₃(CO)₁₂ with triphenylphosphine have been calculated, providing insight into the energetics of the substitution process. researchgate.net The activation parameters for ligand substitution reactions can provide information about the reaction mechanism. For instance, a dissociative mechanism would be characterized by a positive activation entropy, while an associative mechanism would typically have a negative activation entropy. The specific thermodynamic values are influenced by the nature of the entering ligand and the solvent system.
| Reactant | Ligand (L) | Product(s) | Kinetic and Thermodynamic Parameters |
| Fe₃(CO)₁₂ | Triphenylphosphine (PPh₃) | Fe₃(CO)₁₁ (PPh₃), Fe(CO)₄(PPh₃), Fe(CO)₃(PPh₃)₂ | Reaction is first order in [Fe₃(CO)₁₂]. Rate also depends on [PPh₃]. Thermodynamic parameters have been calculated. researchgate.net |
| Fe₃(CO)₁₂ | Pyridine (Py) | Fe₃(CO)₉(Py)₃, Fe(CO)₅ | - |
| Fe₃(CO)₁₂ | Triethylamine (Et₃N) / H₂O | [(Et₃N)H][HFe₃(CO)₁₁] | - |
Redox Chemistry and Electron Transfer Processes
The iron atoms in trithis compound are in the formal zero oxidation state and can readily undergo both oxidation and reduction, leading to a rich redox chemistry. These electron transfer processes can give access to a variety of charged cluster species and can also induce fragmentation and rearrangement of the cluster core.
The electrochemical reduction of Fe₃(CO)₁₂ can lead to the formation of various anionic species. A well-characterized example is the hydrido cluster anion [HFe₃(CO)₁₁]⁻, which is structurally related to the parent cluster with a hydride ligand replacing a bridging carbonyl. nih.govwikipedia.orgacs.org This anion can be synthesized by the reaction of Fe₃(CO)₁₂ with a base like triethylamine in the presence of a proton source. nih.govwikipedia.orgacs.org Further reduction can lead to the formation of the dianion [Fe₃(CO)₁₁]²⁻. researchgate.net The formation of these anionic clusters often leads to increased solubility in polar organic solvents. rsc.org
While the formation of anionic species is well-documented, the isolation and characterization of cationic species of Fe₃(CO)₁₂ are less common. The oxidation of iron carbonyl clusters can be complex and often leads to cluster fragmentation. However, electrochemical studies can provide insight into the transient cationic species that may be formed. The redox potentials for these processes are dependent on the solvent and electrolyte system used.
The interaction of Fe₃(CO)₁₂ with electrons can induce significant fragmentation of the cluster. This is particularly relevant in techniques such as focused electron beam induced deposition (FEBID), where iron-containing nanostructures can be fabricated from organometallic precursors. wikipedia.org Studies have shown that electron-induced dissociation of related iron carbonyl complexes proceeds via dissociative ionization, leading to the loss of a significant number of carbonyl ligands. libretexts.org
The fragmentation pathways can be complex, involving the sequential loss of CO ligands. The stability of the resulting fragment ions will dictate the observed product distribution in mass spectrometry experiments. In some cases, electron transfer can initiate radical-anion mechanisms that lead to cluster rearrangement and fragmentation. researchgate.net For example, the reaction of Fe₃(CO)₁₁{P(C₄H₃E)₃} with a catalytic amount of a single-electron reducing agent leads to the rapid formation of a di-iron complex, suggesting a radical-initiated pathway. researchgate.net These electron-induced processes are fundamental to understanding the gas-phase chemistry of iron carbonyl clusters and their behavior under high-energy conditions.
Cluster Fragmentation, Condensation, and Reorganization Reactions
The reactivity of this compound is characterized by a rich variety of transformations involving the tri-iron cluster core. These reactions, often induced by thermal or photolytic means, lead to cluster fragmentation, the formation of larger, higher nuclearity clusters, and dynamic interconversion with other iron carbonyl species.
Thermal and Photolytic Decomposition Pathways
This compound undergoes decomposition when subjected to heat or light, leading to the breakdown of its cluster structure.
Thermal Decomposition: The thermal stability of Fe₃(CO)₁₂ is limited. When heated to 140°C, it decomposes to form metallic iron and carbon monoxide gas. jetir.org In solution, heating Fe₃(CO)₁₂ leads to the decomposition and formation of a pyrophoric iron mirror. wikipedia.org This decomposition process is endothermic, as heat is necessary to break the chemical bonds within the molecule. wikipedia.org The temperature at which decomposition begins can be influenced by experimental conditions. wikipedia.org For instance, while the process can start at temperatures as low as 230°C, temperatures of at least 270°C are required to produce carbonyl iron powder with low carbon content. google.com This property has been harnessed in materials science for the controlled synthesis of air-stable nanocrystalline iron particles through the thermal decomposition of Fe₃(CO)₁₂ under an inert atmosphere. biu.ac.il
Photolytic Decomposition: Photolysis is also a viable pathway for inducing reactions in iron carbonyls. However, in the context of the iron carbonyl system, ultraviolet (UV) photolysis is more commonly associated with the synthesis of diiron nonacarbonyl (Fe₂(CO)₉) from iron pentacarbonyl (Fe(CO)₅), rather than the direct decomposition of Fe₃(CO)₁₂. jetir.orgwikipedia.org Light can induce the conversion of Fe₃(CO)₁₂ into various radical species in solution, such as [Fe₃(CO)₁₁]·⁻ and [Fe₂(CO)₈]·⁻, initiating fragmentation and reorganization pathways. researchgate.net
Formation of Higher Nuclearity Iron Carbonyl Clusters
Under certain conditions, Fe₃(CO)₁₂ can act as a precursor for the synthesis of iron carbonyl clusters with more than three iron atoms. These condensation reactions are a key feature of its chemistry.
Heating Fe₃(CO)₁₂ can result in a low-yield synthesis of the carbido cluster Fe₅(CO)₁₅C, where a carbon atom is encapsulated within a square pyramidal framework of five iron atoms. wikipedia.org This reaction involves the disproportionation of a carbonyl ligand into CO₂ and a carbide. wikipedia.org
More complex, higher nuclearity clusters containing interstitial atoms can be synthesized through controlled reactions. A notable family of such compounds are the iron-carbido clusters. Research has demonstrated a series of interconversions between these species, starting from dianionic six-iron clusters and proceeding through neutral five- and six-iron clusters. nih.gov For example, a synthetic loop has been established that demonstrates the chemical relationship between these higher nuclearity species, originating from precursors related to Fe₃(CO)₁₂. nih.gov
| Precursor/Reactant | Conditions | Higher Nuclearity Product | Reference |
| Fe₃(CO)₁₂ | Heating | Fe₅(CO)₁₅C (low yield) | wikipedia.org |
| (Y)₂[Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂] | Oxidation | [Fe₆(μ₆-C)(CO)₁₈] | nih.gov |
| [Fe₆(μ₆-C)(CO)₁₈] | CO loss | [Fe₅(μ₅-C)(CO)₁₅] | nih.gov |
| [Fe₅(μ₅-C)(CO)₁₅] | Reduction | (NMe₄)₂[Fe₅(μ₅-C)(μ₂-CO)(CO)₁₃] | nih.gov |
Interconversion Dynamics with Other Iron Carbonyl Species (e.g., Fe(CO)₅, Fe₂(CO)₉)
The three primary binary iron carbonyls—Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂—exist in a dynamic relationship, with conditions dictating their interconversion.
Fe₃(CO)₁₂ can be obtained from the thermolysis of Fe(CO)₅, which serves as the primary source for most organoiron compounds. jetir.orgwikipedia.orgwiley-vch.de This conversion establishes a direct link between the mononuclear and trinuclear species. Conversely, UV photolysis of Fe(CO)₅ does not yield Fe₃(CO)₁₂ but instead produces the dinuclear Fe₂(CO)₉. jetir.orgwikipedia.orgwikipedia.org
The most common laboratory synthesis of Fe₃(CO)₁₂ begins with the reaction of Fe(CO)₅ with a base, which produces the hydrido cluster anion [HFe₃(CO)₁₁]⁻. wikipedia.org Subsequent oxidation of this anion with acid yields the final Fe₃(CO)₁₂ product. wikipedia.org In solution, Fe₃(CO)₁₂ can exist in equilibrium with other species. For example, in a solvent mixture of tetrahydrofuran, triethylamine, and water, Fe₃(CO)₁₂ can be converted into radicals like [Fe₃(CO)₁₁]·⁻ and [Fe₂(CO)₈]·⁻, as well as monomeric Fe(CO)₅. researchgate.net The key intermediate hydrido cluster [HFe₃(CO)₁₁]⁻ can also be in equilibrium with the mononuclear hydrido species [HFe(CO)₄]⁻. researchgate.net
| Starting Material | Conditions | Product(s) | Reference |
| Fe(CO)₅ | Thermolysis | Fe₃(CO)₁₂ | jetir.orgwikipedia.org |
| Fe(CO)₅ | UV Photolysis | Fe₂(CO)₉ | jetir.orgwikipedia.org |
| Fe(CO)₅ | 1. Base (e.g., (C₂H₅)₃N) 2. Acid | Fe₃(CO)₁₂ | wikipedia.org |
| Fe₃(CO)₁₂ | Solution (THF/Et₃N/H₂O), Light | [Fe₃(CO)₁₁]·⁻, [Fe₂(CO)₈]·⁻, Fe(CO)₅ | researchgate.net |
Reactions with Organic Substrates
This compound is a versatile reagent in organic synthesis, particularly in its reactions with unsaturated organic molecules like alkenes and alkynes. These reactions involve the activation of the substrate and can lead to the formation of new carbon-carbon bonds and complex organometallic structures.
Activation and Coordination of Unsaturated Hydrocarbons (Alkenes, Alkynes)
Fe₃(CO)₁₂ reacts with various unsaturated hydrocarbons, activating C-C double and triple bonds and facilitating their coordination to the iron centers. The thermal reaction of Fe₃(CO)₁₂ with alkynes has been extensively studied. researchgate.net This activation can lead to a variety of products, the structures of which are highly dependent on the substituents attached to the alkyne. researchgate.net
For instance, the reaction with certain alkynes can yield hexacarbonyldiiron clusters that incorporate a ferracyclopentadiene ring. researchgate.net In other cases, reactions with functionalized alkynes can produce binuclear or closed trinuclear hydridic complexes. researchgate.net This reactivity highlights the role of the iron cluster in bringing together and transforming multiple alkyne units. The coordination of the unsaturated hydrocarbon to the metallic cluster is the critical first step that enables subsequent transformations, such as cycloaddition reactions. wiley-vch.de
Cycloaddition Reactions and Organometallic Intermediate Characterization
A significant application of iron carbonyls in organic synthesis is in mediating cycloaddition reactions. wikipedia.org The reaction of Fe₃(CO)₁₂ with two equivalents of an alkyne can result in a formal [2+2+1] cycloaddition, where two alkyne molecules and one carbonyl ligand combine to form a cyclopentadienone ring coordinated to an iron center. wiley-vch.de
The mechanism for this transformation involves several key organometallic intermediates. An initial step is the oxidative cyclization of two coordinated alkyne molecules to form a ferracyclopentadiene intermediate. wiley-vch.de This five-membered metallacycle then undergoes insertion of a carbon monoxide ligand, followed by reductive elimination to yield the stable tricarbonyl(η⁴-cyclopentadienone)iron complex. wiley-vch.de
The structures of these organometallic intermediates and final products are often unambiguously determined through single-crystal X-ray diffraction analysis, providing concrete evidence for the proposed reaction pathways. researchgate.net
| Alkyne Reactant | Reaction Type | Key Intermediate/Product | Reference |
| R-C≡C-R' | Cycloaddition | (μ₂, η⁴-C₄R₄)Fe₂(CO)₆ (ferrole cluster) | researchgate.net |
| R-C≡C-R' | [2+2+1] Cycloaddition | (η⁴-C₄R₄CO)Fe(CO)₃ (cyclopentadienone complex) | wiley-vch.deresearchgate.net |
| Ph-C≡C-Ph | Thermal Reaction | (μ₂, η⁴-C₄Ph₄)Fe₂(CO)₆ and Ph₄C₄CO | researchgate.net |
| Fc-C≡C-H | Thermal Reaction | (μ₂, η⁴-C₄Fc₂H₂)Fe₂(CO)₆ | researchgate.net |
C-H Activation and Functionalization Mediated by Fe₃(CO)₁₂
The functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry, aiming to build molecular complexity from simple hydrocarbon precursors. Iron, being earth-abundant and possessing minimal toxicity, has emerged as a sustainable alternative to precious metal catalysts. nih.govuri.edu While many iron-catalyzed C-H activation systems exist, the direct role of trithis compound (Fe₃(CO)₁₂) is often as a precursor to catalytically active lower-nuclearity iron species. researchgate.net
The reaction of Fe₃(CO)₁₂ in the presence of various substrates can lead to C-H activation, although these reactions are sometimes low-yielding. researchgate.net The process generally involves the cleavage of a C-H bond and the formation of a new carbon-element bond. wikipedia.org Mechanistically, iron-catalyzed C-H activation can proceed through several pathways, depending on the iron species' oxidation state and the substrate's nature. nih.gov For low-valent iron species, which can be generated from Fe₃(CO)₁₂, a common pathway involves the oxidative addition of the C-H bond to the iron center. nih.gov Another prevalent mechanism is concerted metalation-deprotonation. uri.edu
Iron carbonyl complexes have been noted for their involvement in stoichiometric C-H activation since the 1960s. researchgate.net More recently, catalytic systems have been developed. For instance, iron-catalyzed annulation of N-H imines with internal alkynes represents a redox-neutral [4+2] annulation that proceeds via C-H activation, showcasing the potential of iron carbonyls in this field. researchgate.net
Table 1: Examples of Iron-Mediated C-H Functionalization Note: This table provides generalized examples of iron-catalyzed reactions. Fe₃(CO)₁₂ often serves as a precursor in these systems.
| Reaction Type | Substrate Class | Coupling Partner | Product Type | Mechanistic Pathway often involves |
| Arylation | Arenes (with directing groups) | Organometallic reagents (e.g., Grignards) | Biaryls | Oxidative Addition / Reductive Elimination |
| Alkylation | Alkenes/Arenes | Alkyl halides | Alkylated arenes/alkanes | Radical pathways or oxidative addition |
| Annulation | Imines | Alkynes | Dihydroisoquinolines | C-H activation followed by insertion |
| Carbene Insertion | Alkanes/Arenes | Diazo compounds | Functionalized alkanes/arenes | Formation of iron-carbene intermediates |
Reactivity with Chalcogen-Containing Species (e.g., Thiols, Disulfides)
Trithis compound is a highly effective reagent for the synthesis of iron-sulfur clusters through its reactions with various sulfur-containing compounds. These reactions are fundamental to the field of bioinorganic chemistry, as the resulting clusters often serve as synthetic models for the active sites of enzymes like [FeFe]-hydrogenases. wikipedia.orgnih.gov
Fe₃(CO)₁₂ reacts readily with thiols (RSH) and disulfides (RSSR) to produce thiolate-bridged iron carbonyl complexes. wikipedia.org A common and synthetically useful route to diiron hexacarbonyl dithiolate complexes, [Fe₂(μ-SR)₂(CO)₆], involves the reaction of thiols with Fe₃(CO)₁₂. researchgate.net For example, the reaction with dimethyl disulfide yields the methylthiolate-bridged complex, [Fe(CO)₃SCH₃]₂. wikipedia.org
2 Fe₃(CO)₁₂ + 3 (CH₃)₂S₂ → 3 [Fe(CO)₃SCH₃]₂ + 6 CO wikipedia.org
The reactions can be quite versatile, allowing for the incorporation of complex organic functionalities into the bridging thiolate ligands. researchgate.net Furthermore, Fe₃(CO)₁₂ can react with thioketones and other C=S containing reagents to form various diiron carbonyl complexes. researchgate.netresearchgate.net
Beyond simple diiron complexes, Fe₃(CO)₁₂ is a key precursor for trinuclear iron-sulfur clusters, such as Fe₃S₂(CO)₉ and its derivatives. nih.gov These air- and moisture-stable clusters can be synthesized through different routes, using sources like bisphosphine sulfides or a combination of a thiol (like triphenylmethanethiol) and a bisphosphine ligand. nih.gov These synthetic clusters are crucial for studying electron transfer processes and catalytic proton reduction, mimicking biological systems. nih.govethz.ch
Table 2: Selected Reactions of Fe₃(CO)₁₂ with Chalcogen-Containing Species
| Chalcogen Reactant | Reactant Type | Key Product Structure | Significance/Application | Reference |
| Dimethyl disulfide ((CH₃)₂S₂) | Disulfide | [Fe(CO)₃SCH₃]₂ | Formation of a classic thiolate-bridged diiron complex | wikipedia.org |
| Bulky thiols (e.g., HSR, R = C₆H₂Me₃) | Thiol | [Fe₂(CO)₆(μ-SR)₂] | Synthesis of sterically hindered diiron dithiolate complexes | researchgate.net |
| Triphenylmethanethiol & dppm | Thiol & Phosphine | Fe₃S₂(CO)₇(dppm) | Synthesis of a trinuclear iron-sulfur cluster | nih.gov |
| Cyclopropyl ferrocenyl thioketone | Thioketone | Diiron carbonyl complexes | Mimics of [FeFe] hydrogenase active sites | researchgate.net |
| Dithiolenes (e.g., (HS)₂C=CHC(O)R) | Dithiol | [Fe₂(CO)₆(μ-S₂C=CHC(O)R)] | Formation of unsaturated diiron dithiolate complexes | researchgate.net |
Catalytic Applications and Mechanistic Elucidation
Heterogenized and Supported Catalysis
Immobilizing iron carbonyl clusters onto solid supports is a key strategy to enhance their stability, facilitate separation, and enable recycling, thereby bridging the gap between homogeneous and heterogeneous catalysis.
Various inorganic supports, such as silica, alumina, and titania, have been employed for the heterogenization of iron carbonyl clusters. The immobilization often involves chemisorption or coordination of the cluster to surface hydroxyl groups or pre-functionalized sites on the support. For instance, Fe₃(CO)₁₂ can be supported on γ-alumina, where direct interaction between the cluster and surface hydroxyl groups is crucial for defining the activity of metal-metal or metal-ligand bonds tum.de. The synthesis of supported catalysts often involves impregnating the support material with the iron carbonyl precursor, followed by drying and thermal treatment. The nature of the support and the immobilization method significantly influence the dispersion and stability of the active iron species acs.orgresearchgate.net. XPS analysis is frequently used to characterize the surface composition and chemical state of the supported catalysts scirp.orgnumberanalytics.comrsc.org.
Metal-Organic Frameworks (MOFs) and other porous materials offer a unique environment for encapsulating iron carbonyl clusters, providing well-defined nanoreactors. This confinement can enhance catalyst stability against sintering and aggregation, while also influencing selectivity through shape-selective effects frontiersin.orgcsic.es. Fe₃(CO)₁₂ and related iron carbonyl complexes have been encapsulated within MOFs, porous organic polymers, and zeolites mdpi.comacs.org. The interaction between the confined metal clusters and the porous framework can modulate their electronic and geometric structures, leading to unique catalytic properties csic.es. For example, MOF-templated iron carbonyl catalysts have been synthesized, leveraging the framework's structure to control the catalyst's performance mdpi.com.
Characterizing the surface chemistry and identifying the active sites of heterogenized iron carbonyl catalysts is paramount for understanding their catalytic behavior. Techniques such as X-ray Photoelectron Spectroscopy (XPS) are vital for determining the elemental composition, oxidation states, and chemical bonding on the catalyst surface scirp.orgnumberanalytics.comrsc.org. Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) spectroscopy provide insights into the coordination environment and electronic structure of the iron species researchgate.netspring8.or.jp. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and dispersion of the supported clusters researchgate.net. Understanding the surface functionalization and the nature of the active iron species is key to optimizing catalyst design and performance acs.orgresearchgate.net.
Mechanistic Investigations of Catalytic Cycles
Elucidating the intricate mechanisms of iron carbonyl-catalyzed reactions is crucial for rational catalyst design and process optimization. This often involves a combination of spectroscopic techniques and kinetic studies.
In situ spectroscopic methods are indispensable for tracking transient intermediates and understanding the dynamic processes occurring during catalytic cycles.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in carbonyl ligand vibrations, which can reveal the formation and transformation of iron carbonyl species, including decarbonylation events and the presence of key intermediates like [HFe₃(CO)₁₁]⁻ during photocatalytic hydrogen generation researchgate.netresearchgate.net.
X-ray Absorption Spectroscopy (XAS): XAS, including XANES and EXAFS, provides detailed information about the oxidation states, coordination environments, and electronic structures of iron species under reaction conditions, aiding in the identification of active intermediates researchgate.netspring8.or.jp.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, especially when coupled with in situ techniques, can provide structural information about diamagnetic intermediates and reaction pathways researchgate.netresearchgate.net. However, the paramagnetic nature of many iron intermediates can complicate NMR analysis nih.gov.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for detecting and characterizing paramagnetic iron intermediates, offering insights into their spin states and electronic structures nih.govcatalysis.dersc.org. Simultaneous EPR/Raman studies have been used to identify intermediates in photocatalytic water reduction involving iron carbonyl catalysts catalysis.de.
UV-Vis and Raman Spectroscopy: These techniques complement other methods by providing information on electronic transitions and vibrational modes of catalytic species, helping to track reaction progress and identify intermediates catalysis.dersc.org.
Kinetic studies are essential for quantifying reaction rates, identifying rate-determining steps, and understanding the influence of various parameters on catalyst performance. Kinetic analysis of iron carbonyl-catalyzed reactions, such as carbonylation or hydrogenation, involves determining rate constants, turnover frequencies (TOFs), and activation energies tum.deacs.org. Factors influencing reaction rates include catalyst concentration, substrate concentration, CO pressure, temperature, and the presence of specific ligands or promoters acs.orgresearchgate.net. For example, in photocatalytic hydrogen generation, the evolved H₂ flow rate is a key kinetic parameter researchgate.net. Understanding these rate determinants allows for the optimization of reaction conditions to achieve higher efficiency and selectivity.
Computational Modeling of Catalytic Pathways and Transition States
Computational chemistry, predominantly employing Density Functional Theory (DFT), serves as an indispensable tool for elucidating the intricate mechanisms governing iron carbonyl catalysis acs.orgmdpi.com. These advanced computational methods provide atomic-level insights into reaction pathways, facilitate the identification of key intermediates, and enable the determination of transition states. Such detailed understanding is crucial for accelerating catalyst development and deepening our comprehension of chemical reactivity mdpi.com.
For instance, DFT studies have been instrumental in unraveling the complexities of the aerobic carbonylation of methane. These investigations highlight the critical roles played by Fe(II) and Fe-carbonyl complexes in effectively bypassing methyl radical oxidation through radical rebound-like pathways acs.org. In the realm of carbon dioxide reduction reactions (CO2RR), computational modeling aids significantly in understanding CO2 activation and the formation and subsequent release of metal carbonyl intermediates, which are vital for efficient catalyst regeneration chinesechemsoc.org.
Catalyst Design and Optimization Strategies
The design and optimization of iron-based catalysts are paramount for achieving high activity and selectivity across a diverse array of chemical transformations rsc.orgnih.govtandfonline.com. A primary strategy involves meticulously tailoring the electronic and structural properties of the catalytic system.
Triiron dodecacarbonyl (Fe3(CO)12) itself can function as a precursor in the synthesis of iron-containing nanoparticles. In this capacity, the optimization of synthesis parameters, such as the molar ratios of precursors and reaction times, is critical for precisely controlling the morphology and intrinsic properties of the resulting nanomaterials researchgate.net. Concurrently, computational techniques are increasingly leveraged to identify and select specific transition states, thereby enabling the rational design of improved catalysts for reactions like carbonyl-olefin metathesis nih.gov.
Ligand Modification Effects on Activity and Selectivity
The inherent nature and precise topology of the ligands that coordinate to an iron center are critical determinants in tuning the catalytic activity and selectivity of iron complexes rsc.orgresearchgate.net. Strategic modification of the ligand framework can significantly alter the electronic and steric environment surrounding the metal atom, thereby influencing substrate binding, activation processes, and ultimately, product formation.
In the context of the aerobic carbonylation of methane, the introduction of distinct substituents onto an iron terpyridine catalyst has demonstrated a pronounced impact on its catalytic performance. Ligands functionalized with electron-donating groups, such as methoxy (B1213986) substituents, have been observed to enhance selectivity towards desired C2 products, achieving a notable selectivity ratio of 26:1 and a turnover number (TON) of up to 10680 acs.org. Conversely, ligands incorporating electron-withdrawing groups, exemplified by carboxylic esters or trifluoromethyl groups, typically result in diminished catalytic efficiency and reduced selectivity acs.org.
For carbon dioxide reduction reactions (CO2RR), the manipulation of the ligand framework in iron complexes, for instance, by the removal of axial pyridine (B92270) ligands, can optimize the formation of crucial metal carbonyl intermediates and facilitate the release of carbon monoxide (CO). This modification can dramatically improve the faradaic efficiency of the process, raising it from approximately 17% to as high as 90% chinesechemsoc.org. In the synthesis of iron carbonyl diphosphine complexes derived from Fe3(CO)12, the specific choice of bidentate diphosphine ligands has been shown to significantly influence their performance as homogeneous catalysts in transfer hydrogenation reactions, impacting both conversion rates and selectivity across a range of ketone substrates tum.de.
Data Table 1: Ligand Modification Effects on Methane Carbonylation
| Ligand Modification | Selectivity Ratio (C2/C1) | Turnover Number (TON) | Turnover Frequency (TOF) |
| Methoxy substituent | 26:1 | Up to 10680 | 0.4 s⁻¹ |
| Electron-withdrawing groups (e.g., CF3, COOR) | Reduced | Reduced | Not specified |
Note: Data for electron-withdrawing groups are qualitative based on the provided text.
Data Table 2: Ligand Modification Effects on CO2 Reduction
| Catalyst Design Modification | Faradaic Efficiency (CO2RR) |
| Removal of one axial pyridine ligand from Fe(II) complex | ~90% |
| Baseline (implied, with both axial pyridine ligands present) | ~17% |
Synergistic Catalysis with Co-Catalysts and Additives
The catalytic performance of iron-based systems can be further amplified through synergistic effects, often achieved by the strategic employment of co-catalysts and additives researchgate.netnih.gov. In the context of light-driven hydrogen generation, trithis compound ([Fe3(CO)12]) has been utilized as a catalyst precursor in conjunction with electron-poor phosphines, which act as effective co-catalysts researchgate.net.
In a related vein, synergistic effects are prominently observed in bimetallic catalyst systems. In these systems, the combination of different metals can lead to superior activity and selectivity compared to their monometallic counterparts, a phenomenon exemplified by Fe-Co or Fe-Ru catalysts employed in CO2 hydrogenation reactions mdpi.comnih.gov.
Compound List
this compound (Fe3(CO)12)
Iron pentacarbonyl (Fe(CO)5)
Iron complexes (general)
Iron carbonyl complexes
Iron carbonyl diphosphine complexes
Iron terpyridine catalyst
Polypyridyl-iron(II) complex
Phosphines (e.g., P(R)3, triphenylphosphine)
N-methylpyrrolidone (NMP)
N,N,N',N'-tetramethylethylenediamine (TMEDA)
Advanced Materials Science and Nanotechnology Applications
Precursor Role in the Synthesis of Iron-Containing Nanomaterials
Iron dodecacarbonyl is a highly effective precursor for synthesizing a diverse range of iron-based nanoparticles, including zero-valent iron, iron oxides, and heterometallic alloys. Its decomposition under controlled conditions allows for precise control over particle size, composition, and morphology.
Generation of Zero-Valent Iron Nanoparticles and Nanoclusters
The thermal decomposition of Fe₃(CO)₁₂ offers a viable route to producing zero-valent iron (Fe) nanoparticles and nanoclusters rsc.orgrsc.orgresearchgate.netrsc.org. Unlike the volatile and highly toxic Fe(CO)₅, Fe₃(CO)₁₂ is a solid, making it easier to handle and offering improved safety and control during synthesis rsc.orgrsc.org. For instance, the thermolysis of Fe₃(CO)₁₂ in high-boiling point solvents like 1-octadecene (B91540) (ODE) in the presence of surfactants such as 1-dodecylamine (DDA) can yield well-defined Fe nanoparticles rsc.orgrsc.orgrsc.org. Studies have demonstrated the formation of Fe nanoparticles with sizes around 7.2 ± 0.7 nm and 11.1 ± 2.0 nm by varying the synthesis temperature between 280 °C and 180 °C, respectively rsc.org. These zero-valent iron nanoparticles are of significant interest due to their high magnetic moment and potential applications in areas such as waste remediation, data storage, and as recoverable catalysts rsc.org.
Table 1: Synthesis of Zero-Valent Iron Nanoparticles from Fe₃(CO)₁₂
| Precursor | Solvent | Stabilizer/Ligand | Temperature (°C) | Particle Size (nm) | Reference |
| Fe₃(CO)₁₂ | ODE | DDA | 200 | 11.1 ± 2.0 | rsc.org |
| Fe₃(CO)₁₂ | ODE | DDA | 280 | 7.2 ± 0.7 | rsc.org |
| Fe₃(CO)₁₂ | Diethylene glycol diethyl ether | Oleic acid | (Thermal decomposition) | Not specified | capes.gov.br |
| Fe₃(CO)₁₂ | Hexane | PPh₃ | Room Temperature (Laser photodecomposition) | Not specified | acs.org |
ODE: 1-octadecene; DDA: 1-dodecylamine; PPh₃: Triphenylphosphine (B44618).
Fabrication of Iron Oxide Nanoparticles
This compound also serves as an effective precursor for the synthesis of iron oxide nanoparticles, most notably magnetite (Fe₃O₄). The thermal decomposition of Fe₃(CO)₁₂ in solvents like diethylene glycol diethyl ether, in the presence of stabilizers such as oleic acid, can yield Fe₃O₄ nanoparticles capes.gov.br. These nanoparticles can be further processed through annealing at different temperatures to control their size, composition, crystallinity, and magnetic properties capes.gov.br. For example, annealing at 300 °C results in superparamagnetic nanoparticles, while higher temperatures (700 °C and 900 °C) lead to ferromagnetic properties, with the latter composed of a major Fe phase and Fe₃O₄ capes.gov.br.
Furthermore, Fe₃(CO)₁₂ has been utilized in the synthesis of hybrid nanoparticles, such as gold-iron oxide (Au-Fe₃O₄) dumbbell-shaped structures researchgate.netaip.orgresearchgate.net. In this process, Au nanoparticles are first synthesized, and then Fe₃(CO)₁₂ is decomposed on their surface, followed by oxidation to form Fe₃O₄ researchgate.netaip.org. This method offers a safer alternative to using toxic iron pentacarbonyl for producing these hybrid nanomaterials with potential applications in magnetic hyperthermia cancer therapy researchgate.netaip.org. Atmospheric pressure chemical vapor deposition (APCVD) using Fe₃(CO)₁₂ and ozone has also been employed to create thin layers of mixed iron oxides, predominantly hematite (B75146) and magnetite, at temperatures around 330 °C researchgate.net.
Table 2: Synthesis of Iron Oxide Nanoparticles from Fe₃(CO)₁₂
| Precursor | Synthesis Method | Solvent/Medium | Stabilizer/Additive | Resulting Nanoparticle | Key Characteristics | Reference |
| Fe₃(CO)₁₂ | Thermal Decomposition | Diethylene glycol diethyl ether | Oleic acid | Fe₃O₄ (Magnetite) | Annealing controls size, crystallinity, magnetic properties | capes.gov.br |
| Fe₃(CO)₁₂ | Thermal Decomposition on Au NPs | Tetralin, Oleylamine | HAuCl₄·3H₂O | Au-Fe₃O₄ (Dumbbell) | Au: ~5 nm, Fe₃O₄: ~15 nm; magnetic hyperthermia potential | researchgate.netaip.org |
| Fe₃(CO)₁₂ | APCVD | Not specified | Ozone | Mixed Iron Oxides | Thin layers, predominantly hematite and magnetite at 330 °C | researchgate.net |
Synthesis of Heterometallic Nanoparticles (e.g., Fe-Co, Fe-Pt)
This compound is a versatile precursor for the synthesis of heterometallic nanoparticles, including Fe-Co and Fe-Pt alloys, offering precise control over composition and particle size rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.netaip.orgucl.ac.ukucl.ac.uk. The simultaneous decomposition of Fe₃(CO)₁₂ with other metal precursors, such as platinum acetylacetonate (B107027) (Pt(acac)₂), in solvents like diethylene glycol, allows for the creation of bimetallic nanoparticles with tunable compositions and sizes ranging from 2 to 8 nm researchgate.netaip.org. For instance, by adjusting the precursor ratio [Fe₃(CO)₁₂/Pt(acac)₂], FePt nanoparticles with varying compositions can be achieved researchgate.netaip.org. After high-temperature annealing (around 600 °C), these FePt nanoparticles can transform into the L1₀ phase, exhibiting enhanced magnetic properties researchgate.netaip.org.
The synthesis of Fe-Co nanoparticles has also been reported using Fe₃(CO)₁₂ in conjunction with cobalt precursors like Co₂(CO)₈ rsc.orgrsc.orgrsc.orgucl.ac.uk. These methods provide access to alloy nanoparticles with controlled stoichiometry, which are of interest for their high saturation magnetization rsc.orgucl.ac.uk. The use of Fe₃(CO)₁₂ as a precursor in these syntheses offers advantages over Fe(CO)₅ due to its non-volatility and improved handling rsc.orgrsc.orgaip.orgucl.ac.uk.
Table 3: Synthesis of Heterometallic Nanoparticles using Fe₃(CO)₁₂
| Precursor(s) | Solvent/Medium | Stabilizer/Ligand | Synthesis Method | Nanoparticle Type | Key Characteristics | Reference |
| Fe₃(CO)₁₂ | ODE | DDA | Thermolysis | Fe₁₋ₓCoₓ | Well-defined alloy nanoparticles | rsc.orgrsc.orgrsc.org |
| Fe₃(CO)₁₂ | ODE | DDA | Thermolysis | Fe₁₋ₓPtₓ | Well-defined alloy nanoparticles | rsc.orgrsc.orgresearchgate.net |
| Fe₃(CO)₁₂ + Pt(acac)₂ | Diethylene glycol | Surfactants | Thermal Decomposition | FePt | Tunable size (2–8 nm) and composition; can form L1₀ phase after annealing | researchgate.netaip.orgucl.ac.uk |
| Fe₃(CO)₁₂ + Co₂(CO)₈ | ODE | DDA | Thermolysis | Fe-Co | Alloy nanoparticles | rsc.org |
| Bimetallic carbonyl clusters (e.g., FeCo₃) | Not specified | Not specified | Thermal Decomposition | FeCo, FeNi, FePt, Fe₄Pt | Alloy magnetic nanoparticles with controlled composition and sizes (2.6–7.0 nm) | ucl.ac.uk |
Application in Chemical Vapor Deposition (CVD) for Thin Film Fabrication
This compound is a valuable precursor for the Chemical Vapor Deposition (CVD) of iron-containing thin films, particularly for creating magnetic and conductive coatings scirp.orglookchem.comvulcanchem.comacs.orgscirp.org. The CVD process, typically conducted under an inert atmosphere at elevated temperatures, allows for the deposition of iron nanoparticles onto substrates, forming nanogranular films scirp.orglookchem.com.
For example, controlled CVD of Fe₃(CO)₁₂ onto silicon wafers at 150 °C in an inert environment has been used to produce air-stable, nanogranular Fe thin films with thicknesses of approximately 10 ± 1.2 nm scirp.orglookchem.comscirp.org. These films are composed of sintered elemental Fe nanoparticles, typically around 4.1 ± 0.7 nm in diameter, and are protected from oxidation by a thin carbon layer originating from the precursor decomposition scirp.orglookchem.com. The resulting films exhibit magnetic properties comparable to bulk iron and possess electrical resistivity behavior similar to semiconductors scirp.orglookchem.com. These Fe thin films have also demonstrated utility as catalysts for synthesizing carbon nanotubes (CNTs) when used in conjunction with ethylene (B1197577) as a carbon precursor scirp.orglookchem.com.
Other CVD applications include the deposition of metallic iron films at 200 °C from Fe₃(CO)₁₂ acs.org, and the formation of iron oxide thin layers through atmospheric pressure CVD (APCVD) using Fe₃(CO)₁₂ and ozone at temperatures around 330 °C researchgate.net.
Table 4: CVD Applications of Fe₃(CO)₁₂ for Thin Film Fabrication
| Precursor | CVD Method | Substrate | Deposition Temperature (°C) | Film Type | Film Characteristics | Reference |
| Fe₃(CO)₁₂ | CVD | Silicon wafer | 150 | Nanogranular Fe thin film | 10 ± 1.2 nm thickness, Fe nanoparticles (4.1 ± 0.7 nm), carbon-protected, air-stable, magnetic, semiconductor-like resistivity | scirp.orglookchem.comscirp.org |
| Fe₃(CO)₁₂ | CVD | Not specified | 200 | Metallic Fe thin film | 365–830 Е thickness, particle sizes 450–4500 Е | acs.org |
| Fe₃(CO)₁₂ | APCVD | Stainless steel | 330 | Mixed Iron Oxide thin layer (Hematite/Magnetite) | Particles ~50 nm diameter | researchgate.net |
Surface-Anchored Iron Carbonyl Clusters for Functional Materials
Metal carbonyl clusters, including those based on iron, are being explored for their potential in creating functional materials through surface anchoring and functionalization rsc.org. While direct synthesis of surface-anchored iron carbonyl clusters is less extensively documented in the provided literature compared to nanoparticle formation, the broader field of metal carbonyl cluster chemistry highlights their utility as precursors for molecular materials, nanoelectronics, and catalysis rsc.orgunibo.it.
Iron carbonyl clusters can be functionalized by ligand substitution or by forming specific iron-ligand complexes, which can then be immobilized on surfaces. For instance, Fe₃(CO)₁₂ can react with N-heterocyclic carbene (NHC) precursors to form Fe(NHC)(CO)₄ complexes, which have shown catalytic activity in the reduction of carbonyl groups unl.pt. These types of functionalized clusters or their derivatives can serve as building blocks for advanced materials with tailored electronic, catalytic, or magnetic properties. Research into trinuclear iron-sulfur clusters, which share a similar carbonyl framework, demonstrates their potential as robust artificial hydrogenases, indicating the broader applicability of iron carbonyl chemistry in catalysis nih.gov. The ability to modify these clusters and potentially anchor them to support materials opens avenues for developing heterogeneous catalysts and advanced functional surfaces rsc.org.
Compound List:
Trithis compound (Fe₃(CO)₁₂)
Iron pentacarbonyl (Fe(CO)₅)
Diiron nonacarbonyl (Fe₂(CO)₉)
Zero-valent Iron (Fe) nanoparticles
Iron oxide nanoparticles (Fe₃O₄ / Magnetite)
Gold nanoparticles (Au NPs)
Gold-Iron Oxide hybrid nanoparticles (Au-Fe₃O₄ NPs)
Fe-Co nanoparticles (Fe₁₋ₓCoₓ)
Fe-Pt nanoparticles (Fe₁₋ₓPtₓ)
Fe-Ni nanoparticles (FeNi₄)
Fe-Pt alloy nanoparticles (FePt, Fe₄Pt)
Iron-Cobalt-Carbonyl clusters (FeCo₃)
Iron-Nickel-Carbonyl clusters (FeNi₄)
Iron-Platinum-Carbonyl clusters (FePt)
Iron-Platinum-Carbonyl clusters (Fe₄Pt)
Iron-Sulfur clusters (e.g., Fe₃(μ₃-S)₂(CO)₉)
Platinum acetylacetonate (Pt(acac)₂)
Cobalt octacarbonyl (Co₂(CO)₈)
N-heterocyclic carbene (NHC) complexes (e.g., Fe(NHC)(CO)₄)
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivity Modes and Synthetic Transformations
The inherent reactivity of iron dodecacarbonyl, particularly its ability to undergo ligand substitution, cluster fragmentation, and participate in redox processes, continues to be a fertile ground for new synthetic methodologies. Researchers are exploring its potential in catalyzing transformations that were previously challenging or required precious metals.
Catalysis of Organic Transformations: Studies are investigating the use of this compound as a catalyst for a wider range of organic reactions. For instance, its efficacy in hydroboration reactions, including the selective reduction of esters to ethers, has been demonstrated, showcasing a broad substrate scope valuable in organic synthesis . Further research aims to uncover new catalytic cycles and expand its application in C-C bond formation and other complex organic syntheses.
C1 Chemistry and CO Utilization: The compound's structure, rich in carbonyl ligands, positions it as a potential player in C1 chemistry, focusing on the activation and utilization of carbon monoxide and carbon dioxide. Future work may involve developing this compound-based catalysts for efficient CO₂ reduction into valuable chemicals or fuels, aligning with sustainable chemistry goals rsc.org.
Synthesis of Novel Materials: The cluster's ability to serve as a precursor for well-defined iron-containing nanoparticles, including Fe, Fe₁₋ₓCoₓ, and Fe₁₋ₓPtₓ nanoparticles, highlights its utility in materials science researchgate.net. Future research will likely focus on tailoring nanoparticle properties by modifying synthesis parameters and exploring new composite materials derived from this compound.
Development of Advanced In Situ and Operando Characterization Techniques
Understanding the dynamic behavior of this compound in catalytic processes and complex environments is crucial for optimizing its performance. The development and application of advanced in situ and operando characterization techniques are paramount in this regard.
Spectroscopic Probes: Techniques such as in situ UV-vis, IR, Raman, and X-ray absorption spectroscopy (XAS) are vital for monitoring reaction intermediates, identifying active species, and elucidating reaction mechanisms in real-time rsc.orgmdpi.com. For instance, IR spectroscopy can track the evolution of carbonyl ligands during CO₂ reduction, providing insights into the catalyst's active state rsc.org.
Computational-Spectroscopic Synergy: Combining experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT), allows for a deeper understanding of bonding, electronic structure, and reaction pathways. This synergy is essential for interpreting complex spectra and predicting the behavior of this compound under various conditions vulcanchem.comresearchgate.net.
High-Pressure/High-Temperature Studies: Adapting in situ techniques to replicate industrial conditions (high temperature and pressure) remains a challenge but is critical for understanding catalytic processes like ammonia (B1221849) synthesis, where iron-based catalysts are employed mdpi.com. Future advancements will focus on developing robust in situ methods capable of operating under these demanding environments.
Integration into Supramolecular Assemblies and Molecular Devices
The unique structural and electronic properties of this compound make it an attractive building block for supramolecular chemistry and the construction of functional molecular devices.
Self-Assembly and Metallacycles: Iron carbonyl complexes, including clusters, can serve as nodes or linkers in the formation of supramolecular architectures, such as metallacycles and metal-organic frameworks (MOFs) researchgate.netnih.gov. Future research aims to design complex self-assembled structures with tailored properties for applications in host-guest chemistry, sensing, and catalysis.
Molecular Electronics and Devices: The potential for iron-containing complexes to exhibit interesting photophysical and redox properties opens avenues for their integration into molecular electronic devices, sensors, and light-harvesting systems researchgate.neteurekalert.org. Research into the precise control of assembly and electronic communication between this compound units and other molecular components will be key.
Biomimetic Systems: Iron-sulfur clusters, which can be derived from or inspired by iron carbonyl chemistry, are central to the active sites of metalloenzymes like hydrogenases. Future directions include the development of this compound-based biomimetic catalysts for hydrogen production and other bio-inspired transformations nih.govmdpi.comtandfonline.com.
Computational Chemistry-Guided Catalyst Discovery and Design
Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of this compound, accelerating the discovery and design of new catalysts and materials.
Mechanism Elucidation: DFT calculations are instrumental in dissecting complex reaction mechanisms, identifying transition states, and determining activation energies for this compound-catalyzed reactions. This understanding guides the rational design of more efficient and selective catalysts vulcanchem.comresearchgate.net.
Predictive Modeling for Reactivity: Computational approaches can predict novel reactivity modes and transformations that might not be immediately apparent through experimental screening. By modeling interactions with various substrates and reaction conditions, researchers can identify promising new applications for this compound.
Ligand Design and Optimization: Computational tools can assist in the design of custom ligands that, when coordinated to this compound, can fine-tune its electronic and steric properties, thereby enhancing catalytic activity, selectivity, and stability mdpi.comstanford.edu. This includes designing ligands for specific applications such as CO₂ reduction or C-H activation.
Role in Sustainable Chemistry and Resource-Efficient Processes
The drive towards sustainable chemical processes positions iron, an abundant and low-toxicity metal, as a preferred alternative to precious metals. This compound is a key compound in this transition.
Green Catalysis: Replacing precious metal catalysts with earth-abundant iron complexes, including those derived from this compound, is a major goal in sustainable chemistry. Research focuses on developing iron-based catalytic systems that match or exceed the performance of their precious metal counterparts in reactions like hydrogenation, dehydrogenation, and C-H activation eurekalert.orgmdpi.commit.edu.
CO₂ Utilization and Energy Conversion: The potential for this compound complexes to participate in the catalytic conversion of CO₂ into valuable chemicals or fuels, and to facilitate solar energy conversion, aligns directly with sustainability objectives rsc.orgeurekalert.org. Future research will explore efficient pathways for these transformations.
Safer Precursors for Nanomaterials: this compound offers a safer and more manageable alternative to highly toxic and volatile iron pentacarbonyl for the synthesis of iron-containing nanoparticles and materials researchgate.netresearchgate.net. This shift contributes to greener synthesis routes in materials science and nanotechnology.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing iron dodecacarbonyl (Fe₃(CO)₁₂), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves thermal decomposition or photochemical reduction of iron carbonyl precursors. Key variables include temperature (120–200°C), CO pressure, and solvent choice (e.g., decalin or diglyme). Yield optimization requires monitoring reaction kinetics via FTIR spectroscopy to track CO release . Purity is assessed using column chromatography under inert atmospheres, with yields ranging 60–85% depending on precursor stoichiometry. Challenges include sensitivity to oxygen and moisture, necessitating Schlenk-line techniques .
| Synthesis Method | Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Thermal decomposition | 150°C, CO atmosphere | 70–85 | IR, XRD, elemental analysis |
| Photochemical reduction | UV light, THF solvent | 60–75 | NMR, mass spectrometry |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Infrared (IR) spectroscopy identifies CO stretching frequencies (1900–2100 cm⁻¹) to confirm carbonyl ligand geometry. Single-crystal X-ray diffraction (XRD) resolves the triangular Fe₃ core and bridging CO ligands, though air sensitivity complicates sample preparation. Complementary techniques like XANES can probe electronic structure, while Mossbauer spectroscopy distinguishes Fe oxidation states .
Q. What are the known decomposition pathways of this compound under varying thermal and photolytic conditions?
- Methodological Answer : Thermolysis in inert atmospheres produces Fe(CO)₅ and polymeric iron species, monitored via TGA-DSC. Photolytic decomposition in UV light generates reactive intermediates like Fe(CO)₃, studied using time-resolved IR spectroscopy. Solvent polarity impacts decomposition rates; nonpolar solvents slow ligand dissociation .
Advanced Research Questions
Q. How do solvent polarity and coordination environments influence the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Solvent polarity modulates ligand substitution kinetics. In polar aprotic solvents (e.g., DMF), Fe₃(CO)₁₂ exhibits higher activity for C–C bond formation due to stabilized transition states. Mechanistic studies involve kinetic isotope effects (KIE) and DFT calculations to map reaction coordinates. In situ EXAFS tracks Fe–ligand coordination changes during catalysis .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies in TGA data (e.g., decomposition onset ranging 80–120°C) may stem from impurities or experimental setups. Reproducibility requires standardized protocols: ultra-high-purity samples, controlled heating rates (2–5°C/min), and inert gas flow. Collaborative inter-laboratory studies with shared reference materials can validate findings .
Q. What mechanistic insights explain ligand substitution dynamics in this compound during nanoparticle synthesis?
- Methodological Answer : Ligand exchange with phosphines or amines is monitored via ¹H NMR and mass spectrometry. Stopped-flow techniques capture transient intermediates, while TEM correlates ligand shell composition with nanoparticle size (2–10 nm). Theoretical models (e.g., COSMO-RS) predict solvent-ligand interactions .
Q. How does the electronic structure of this compound dictate its reactivity in small-molecule activation (e.g., CO₂ or N₂ reduction)?
- Methodological Answer : Frontier molecular orbitals (HOMO-LUMO gaps) are calculated using CASSCF/DFT. Electrochemical studies (cyclic voltammetry) identify redox-active states, while operando XAS probes Fe centers during catalysis. Comparative studies with Fe₂(CO)₉ clarify cluster-size-dependent reactivity .
Q. What strategies improve reproducibility in this compound-derived nanomaterials for catalytic applications?
- Methodological Answer : Standardized precursor purification (e.g., sublimation) and strict atmospheric control (glovebox synthesis) minimize batch variability. Statistical design of experiments (DoE) identifies critical parameters (e.g., precursor concentration, reducing agent ratio). SAXS and BET surface area analysis quantify structural consistency .
Q. Can this compound mediate asymmetric catalysis via chiral ligand induction, and what analytical methods validate enantioselectivity?
- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) are introduced during nanoparticle synthesis. Enantioselectivity is assessed via HPLC with chiral columns or CD spectroscopy. Mechanistic studies use kinetic resolution experiments and isotopic labeling to trace stereochemical outcomes .
Data Analysis and Contradiction Management
- Handling Conflicting Spectroscopic Data : Cross-validate IR and Raman spectra to distinguish genuine signals from artifacts. For crystallographic disagreements, apply Hirshfeld surface analysis to assess packing effects .
- Statistical Rigor : Use multivariate analysis (PCA or PLS) to deconvolute overlapping variables in catalytic datasets. Report confidence intervals for kinetic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
